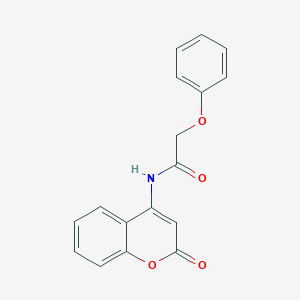![molecular formula C20H14N4O2 B252164 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, also known as PPOX, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPOX is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may target specific enzymes or proteins that are essential for their survival.
Biochemical and Physiological Effects:
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cellular processes. The compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various fields of scientific research. However, the limitations of using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide include its limited solubility in water and organic solvents, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several potential future directions for the research on N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, the synthesis of new functional materials using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide as a building block, and the investigation of its potential applications in other fields of scientific research, such as agriculture and environmental science. Further studies are also needed to fully understand the mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide and its potential applications in various fields of scientific research.
合成法
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide can be synthesized using various methods, including the condensation reaction between 2-phenylpyridine-3-carboxylic acid and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using various methods, such as column chromatography or recrystallization.
科学的研究の応用
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors.
特性
分子式 |
C20H14N4O2 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14N4O2/c25-19(15-9-6-12-21-13-15)22-17-11-5-4-10-16(17)20-23-18(24-26-20)14-7-2-1-3-8-14/h1-13H,(H,22,25) |
InChIキー |
ILFBVOBYVRYSPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)